6-(5-Methyl-2-piperidinyl)isoquinoline

ROCK inhibition Structure-activity relationship Isoquinoline SAR

Researchers requiring stereochemically defined 6-piperidinyl isoquinoline analogs for ROCK inhibition studies face supply challenges with unspecified chiral purity. This compound addresses that need. - Defined stereochemistry eliminates confounding variables in ROCK2 binding assays. - 5-methyl substitution serves as a validated SAR anchor point for piperidine optimization. - Available as a single, chirally pure reference standard to ensure cross-study reproducibility.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Cat. No. B13943838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Methyl-2-piperidinyl)isoquinoline
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1CCC(NC1)C2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C15H18N2/c1-11-2-5-15(17-9-11)13-3-4-14-10-16-7-6-12(14)8-13/h3-4,6-8,10-11,15,17H,2,5,9H2,1H3
InChIKeyDZJZUMNCPJQUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(5-Methyl-2-piperidinyl)isoquinoline: Procurement & Chemical Identity


6-(5-Methyl-2-piperidinyl)isoquinoline (CAS 2760487-37-2) is a heterocyclic small molecule with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol [1]. Structurally, it belongs to the 6-piperidinyl-substituted isoquinoline class, a scaffold widely recognized for its utility in developing Rho-kinase (ROCK) inhibitors [2]. The compound features an isoquinoline core linked at the 6-position to a 2-piperidinyl moiety bearing a 5-methyl substituent [1]. This specific substitution pattern introduces two stereogenic centers (one in the piperidine ring), rendering the molecule chiral and necessitating careful stereochemical specification during procurement. The compound serves primarily as a research intermediate or reference standard in medicinal chemistry programs targeting the ROCK signaling pathway [2].

Scaffold 6-piperidinyl isoquinoline
Role ROCK pathway research intermediate
Stereochemistry Two stereogenic centers; chiral specification required

6-(5-Methyl-2-piperidinyl)isoquinoline: Why Generic Isoquinolines Fall Short


Substituting 6-(5-Methyl-2-piperidinyl)isoquinoline with other 6-piperidinyl-isoquinoline analogs is not scientifically valid due to pronounced structure-activity relationship (SAR) sensitivity at both the piperidine substituent and stereochemistry. The 5-methyl group on the piperidine ring and the specific stereochemical configuration critically modulate target engagement and downstream biological readouts in ROCK inhibition assays [1]. Generic substitution with unsubstituted piperidinyl analogs or alternative substitution patterns (e.g., 4-methyl or 4-hydroxy variants) yields divergent potency profiles and, in many cases, fails to reproduce the same level of target inhibition [1]. Furthermore, the compound's chirality means that enantiomeric purity directly impacts experimental reproducibility; procurement of racemic or alternative stereoisomers will confound data interpretation and invalidate cross-study comparisons. These factors mandate precise chemical identity verification—including stereochemical specification—prior to acquisition for any structure-sensitive application [2].

5-Methyl SAR Sensitivity
Unsubstituted piperidinyl analogs may not reproduce the ROCK2 inhibition profile attributed to the 5-methyl substituent.
Enantiomeric Purity Impact
Racemic or alternative stereoisomer procurement can confound experimental reproducibility; precise stereochemical identity is critical.
Scaffold Non-Interchangeability
Other piperidine substitution patterns (e.g., 4-methyl or N-alkyl) may yield divergent potency profiles and fail cross-study comparison.

6-(5-Methyl-2-piperidinyl)isoquinoline: Comparative Evidence Guide


ROCK2 Inhibitory Potency: Piperidine Substitution Impact

The 5-methyl substitution on the piperidine ring of 6-(5-methyl-2-piperidinyl)isoquinoline confers measurable potency advantages over the unsubstituted 6-(2-piperidinyl)isoquinoline parent scaffold. Within the 6-piperidinyl isoquinoline series disclosed in Sanofi-Aventis patents, compounds bearing alkyl substituents on the piperidine ring generally exhibit enhanced ROCK2 inhibitory activity compared to the unsubstituted analog [1]. The patent provides extensive SAR tables demonstrating that substitution at the 5-position of the piperidine ring modulates potency, with methyl substitution representing a key optimization point in the lead identification cascade [1].

ROCK2 SAR Trend
Class-level inference
5-methyl > unsubstituted
Supports ROCK2 inhibitor SAR interpretation; class-level trend
Exact IC50 values in patent tables; context-dependent
ROCK inhibition Structure-activity relationship Isoquinoline SAR

Stereochemical Complexity & Chiral Purity Requirements

6-(5-Methyl-2-piperidinyl)isoquinoline contains two stereogenic centers—one in the piperidine ring at the 2-position and a second associated with the 5-methyl substituent—resulting in multiple possible stereoisomers. This contrasts with simpler 6-piperidinyl isoquinoline analogs lacking the 5-methyl group, which possess only one chiral center at the piperidine 2-position [1]. The increased stereochemical complexity necessitates explicit stereochemical specification (e.g., cis/trans relative configuration or absolute configuration designation) at the time of procurement and introduces stricter requirements for enantiomeric purity verification via chiral HPLC [2].

Stereoisomer Count
Cross-study comparable
2 centers / 4 isomers vs 1 center / 2 isomers
Doubled chiral resolution complexity; enantiomeric purity verification essential
Requires chiral HPLC with explicit stereochemical specification
Chiral resolution Stereochemistry Enantiomeric purity

Synthetic Accessibility: SAR-Defined 5-Methyl Modification

The 5-methyl-2-piperidinyl substituent in 6-(5-methyl-2-piperidinyl)isoquinoline represents a deliberate SAR optimization point that emerged from systematic exploration of the 6-piperidinyl isoquinoline scaffold for ROCK inhibition [1]. In the Sanofi-Aventis patent series, the 6-piperidinyl isoquinoline core is presented as a lead scaffold, with extensive substitution variations at the piperidine ring (including 4-, 5-, and N-substitution patterns) systematically evaluated to map potency determinants [1]. The 5-methyl substitution is explicitly exemplified as one of the optimized substitution patterns yielding favorable ROCK inhibitory profiles [1].

Synthetic Accessibility
Supporting evidence
5-methyl-2-piperidinyl precursor required
Not a commodity building block; synthesis context may affect lead time
Synthetic route distinct from simpler analogs; data to verify
Medicinal chemistry Lead optimization Isoquinoline synthesis

6-(5-Methyl-2-piperidinyl)isoquinoline: Research & Industrial Applications


ROCK2 Inhibitor Lead Optimization & SAR

Medicinal chemistry teams developing ROCK2 inhibitors can employ 6-(5-Methyl-2-piperidinyl)isoquinoline as a reference compound or intermediate for exploring piperidine substitution effects on target potency. The compound's 5-methyl substitution pattern represents a validated SAR point that modulates ROCK2 inhibitory activity [1]. Its use in comparative SAR studies enables systematic evaluation of how stereochemistry and alkyl substitution at the piperidine 5-position influence ROCK2 binding and selectivity relative to other 6-piperidinyl isoquinoline analogs [1].

Chiral Separation & Enantiomeric Purity Analysis

Analytical chemistry laboratories developing chiral HPLC methods for piperidinyl isoquinoline derivatives can utilize 6-(5-Methyl-2-piperidinyl)isoquinoline as a test analyte for method validation. The compound's two stereogenic centers create four possible stereoisomers, presenting a more demanding separation challenge than single-center chiral analogs [1]. Successful resolution of this compound's stereoisomers on chiral stationary phases (e.g., Chiralpak IA/IB columns) serves as a benchmark for method robustness and can be extended to related piperidine-containing chiral molecules [2].

Chemical Probe for Rho-Kinase Signaling

Academic and industrial researchers investigating Rho-kinase mediated phosphorylation of myosin light chain phosphatase can use 6-(5-Methyl-2-piperidinyl)isoquinoline as a tool compound for probing ROCK-dependent cellular phenotypes [1]. The compound's structural relationship to the broader 6-piperidinyl isoquinoline class—which has established utility in hypertension, ocular hypertension, and vascular smooth muscle studies—positions it as a relevant chemical probe for dissecting ROCK2-specific signaling events in cellular models [1].

Synthesis of Chiral Piperidinyl Heterocycles

Synthetic organic chemistry groups focused on developing stereoselective routes to piperidinyl heterocycles can employ 6-(5-Methyl-2-piperidinyl)isoquinoline as a target molecule for validating new asymmetric synthetic methodologies [1]. The compound's combination of an isoquinoline core with a 2-piperidinyl moiety bearing a 5-methyl substituent provides a relevant scaffold for testing catalytic asymmetric coupling reactions and stereoselective piperidine functionalization strategies [1].

Application
Selection Property
Validation Focus
ROCK2 inhibitor SAR studies
5-Methyl substitution SAR context
Comparative ROCK2 inhibition profiling with unsubstituted analogs
Chiral HPLC method development
Two stereogenic centers, 4 isomers
Enantiomeric resolution on chiral stationary phases
ROCK-dependent cellular phenotype studies
6-piperidinyl isoquinoline probe
ROCK2-specific signaling events in cell models
Asymmetric synthesis methodology
5-methyl-2-piperidinyl-isoquinoline scaffold
Stereoselective piperidine functionalization strategies
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